Distinct Mass Spectrometric Fragmentation Pattern vs. 5-Methyl Analog
Under electron ionization conditions, 4-(2-aminoethoxymethyl)imidazole exhibits a unique fragmentation pathway compared to its 5-methyl-substituted analog, 4-[(2-aminoethoxy)methyl]-5-methylimidazole. The mass spectrum of the target compound is characterized by a base peak resulting from the specific cleavage of the ether side chain, a pattern distinct from the fragmentation observed for the methylated analog, which undergoes competing bond cleavages and rearrangements due to the additional substituent [1]. This difference is critical for unambiguous identity confirmation in quality control settings.
| Evidence Dimension | Electron ionization mass spectral fragmentation pathway |
|---|---|
| Target Compound Data | Distinct fragmentation pattern dominated by side-chain ether cleavage; specific m/z values for molecular and fragment ions reported [1]. |
| Comparator Or Baseline | 4-[(2-Aminoethoxy)methyl]-5-methylimidazole (mass spectrum dominated by competitive fragmentation and rearrangements) [1]. |
| Quantified Difference | Qualitatively distinct fragmentation profiles; the absence of the 5-methyl group eliminates a major competing fragmentation pathway. |
| Conditions | Electron ionization mass spectrometry (EI-MS) as detailed in Archiv der Pharmazie, 1982 [1]. |
Why This Matters
This analytical differentiation ensures that researchers can confirm the identity and purity of the non-methylated compound, avoiding misidentification with its closely related 5-methyl derivative, which is crucial for reproducible SAR studies.
- [1] Sitzius, H., Sattler, H.-J., & Schunack, W. (1982). Massenspektrometrische Untersuchungen an Edukten für die Synthese H2-aktiver Substanzen. Archiv der Pharmazie, 315(3), 212–221. View Source
